molecular formula C17H14N4O2S B11668746 (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile

(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile

Cat. No.: B11668746
M. Wt: 338.4 g/mol
InChI Key: MRKQBLMHPUMZCC-YBFXNURJSA-N
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Description

(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile is a complex organic compound that features a benzothiazole moiety linked to a hydrazinylidene group, which is further connected to a methoxyphenoxy acetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile typically involves the condensation of 2-(1,3-benzothiazol-2-yl)hydrazine with 4-formyl-2-methoxyphenoxyacetonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be utilized in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to fully understand its pharmacological effects.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The hydrazinylidene group may also participate in hydrogen bonding or electrostatic interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)hydrazine
  • 4-formyl-2-methoxyphenoxyacetonitrile
  • Benzothiazole derivatives

Uniqueness

(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile is unique due to its combination of a benzothiazole moiety with a hydrazinylidene group and a methoxyphenoxy acetonitrile structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenoxy]acetonitrile

InChI

InChI=1S/C17H14N4O2S/c1-22-15-10-12(6-7-14(15)23-9-8-18)11-19-21-17-20-13-4-2-3-5-16(13)24-17/h2-7,10-11H,9H2,1H3,(H,20,21)/b19-11+

InChI Key

MRKQBLMHPUMZCC-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OCC#N

Origin of Product

United States

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